Methyl 7-quinolinylacetate
Description
Methyl 7-quinolinylacetate (CAS No. 1956328-29-2) is a quinoline-derived ester characterized by a methyl ester group at the 3-carboxyl position and an acetyl substituent at the 7-position of the quinoline ring. The acetyl and ester groups confer unique physicochemical properties, such as moderate polarity and stability under standard conditions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 2-quinolin-7-ylacetate |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)8-9-4-5-10-3-2-6-13-11(10)7-9/h2-7H,8H2,1H3 |
InChI Key |
WXEKGAGCAICUPT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=CC=N2)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
- Solubility: Methyl esters (e.g., Methyl quinoline-3-carboxylate) exhibit higher lipophilicity compared to carboxylic acids (e.g., 6-Acetylquinoline-3-carboxylic acid), which may enhance membrane permeability in biological systems .
Q & A
[Basic] What are the standard synthetic routes for Methyl 7-quinolinylacetate, and how are intermediates characterized?
Methodological Answer:
this compound is typically synthesized via esterification of 7-quinolinylacetic acid with methanol under acidic catalysis (e.g., H₂SO₄). Key steps include:
Reflux Conditions : Optimize reaction time (12–24 hrs) and temperature (60–80°C) to maximize yield while minimizing side products.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization for isolation.
Characterization : Confirm structure via ¹H/¹³C NMR (e.g., ester carbonyl signal at ~170 ppm), HPLC (purity >95%), and FT-IR (C=O stretch at ~1730 cm⁻¹). For novel intermediates, high-resolution mass spectrometry (HRMS) is essential .
[Advanced] How can researchers optimize reaction conditions to mitigate low yields in the synthesis of this compound?
Methodological Answer:
Low yields often arise from incomplete esterification or hydrolysis of the ester under prolonged acidic conditions. Strategies include:
- Catalyst Screening : Test alternatives to H₂SO₄, such as p-toluenesulfonic acid (PTSA) or immobilized enzymes, to improve selectivity .
- Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF) to enhance solubility of 7-quinolinylacetic acid.
- In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate before side reactions dominate.
- Statistical Optimization : Apply a Box-Behnken design to model interactions between temperature, catalyst loading, and solvent ratio .
[Basic] What analytical techniques are critical for assessing the purity and stability of this compound?
Methodological Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C suggests suitability for high-temperature applications).
- Hydrolytic Stability : Incubate in buffer solutions (pH 1–13) and monitor degradation via LC-MS to identify labile functional groups .
[Advanced] How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound derivatives?
Methodological Answer:
Discrepancies between experimental and theoretical data often stem from conformational flexibility or solvent effects. Mitigation steps:
Conformational Analysis : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model low-energy conformers and compare with observed NMR shifts .
Solvent Corrections : Apply PCM (Polarizable Continuum Model) in computational studies to account for solvent polarity.
Experimental Validation : Acquire 2D NMR (COSY, NOESY) to confirm proton-proton correlations and rule out impurities .
[Basic] What are the best practices for reporting spectroscopic data of this compound in publications?
Methodological Answer:
- NMR Reporting : Include solvent, frequency, and internal standard (e.g., TMS). For example: ¹H NMR (400 MHz, CDCl₃) δ 8.50 (d, J = 8.4 Hz, 1H), 4.10 (s, 3H)....
- Spectral Reproducibility : Deposit raw data in repositories (e.g., Zenodo) and cite in supplementary materials.
- Compliance : Follow IUPAC guidelines for compound naming and journal-specific formatting (e.g., Medicinal Chemistry Research requires tabulated melting points and HRMS) .
[Advanced] How can researchers address inconsistent bioactivity results in this compound analogs across different assays?
Methodological Answer:
Inconsistencies may arise from assay-specific variables (e.g., cell line viability, solvent DMSO concentration). Solutions:
- Standardized Protocols : Use CLSI guidelines for antimicrobial assays or NIH/3T3 cells for cytotoxicity screening.
- Dose-Response Curves : Report IC₅₀/EC₅₀ values with 95% confidence intervals and validate via orthogonal assays (e.g., SPR for binding affinity).
- Metadata Reporting : Document assay conditions (pH, temperature, incubation time) in supplementary tables to enable cross-study comparisons .
[Basic] What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis/purification.
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb liquids with vermiculite.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult SDS (e.g., analogous to Methyl 2-thienylacetate protocols) .
[Advanced] What computational tools are suitable for predicting the physicochemical properties of this compound?
Methodological Answer:
- LogP/Solubility : Use ChemAxon or ACD/Labs with QSPR models trained on quinoline derivatives.
- pKa Prediction : Employ MarvinSuite to estimate acidity of the ester group (predicted pKa ~5–6).
- Molecular Dynamics : Simulate membrane permeability in GROMACS using lipid bilayer models .
[Basic] How should researchers structure a manuscript reporting novel this compound derivatives?
Methodological Answer:
Follow IMRaD (Introduction, Methods, Results, Discussion) structure:
- Methods : Detail synthetic protocols, characterization instruments (make/model), and statistical tests.
- Results : Use tables for compound data (e.g., Table 1: Yield, melting point, HRMS).
- Discussion : Compare bioactivity with existing quinoline esters and hypothesize SAR trends. Cite analogous studies (e.g., methyl thienylacetates) .
[Advanced] How can machine learning enhance the design of this compound-based drug candidates?
Methodological Answer:
- Descriptor Generation : Use RDKit to compute molecular fingerprints (e.g., Morgan fingerprints) for QSAR modeling.
- Activity Prediction : Train neural networks on public datasets (e.g., ChEMBL) to predict antimicrobial or anticancer activity.
- Synthetic Feasibility : Integrate ASKCOS or Synthia to prioritize routes with high atom economy and low complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
